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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine
CAS No.: 1261079-58-6
Cat. No.: B1454623
Get Quote
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Abstract & Strategic Overview

The synthesis of 2-Chloro-5-ethynylpyridin-4-amine represents a critical workflow in the
production of next-generation kinase inhibitors (e.g., USP7, PIBK/mTOR pathways). While the
2-chloro-4-aminopyridine scaffold is commercially available, the installation of the ethynyl group
at the C5 position poses specific scale-up challenges, primarily concerning regioselectivity
during halogenation and process safety during the handling of energetic ethynyl-pyridine
intermediates.

This guide details a robust, scalable 3-step protocol optimized for gram-to-kilogram production.
Unlike bench-scale methods that often yield regioisomeric mixtures, this protocol utilizes a
controlled iodination strategy to maximize the formation of the desired 5-iodo precursor,
followed by a highly efficient Sonogashira coupling and deprotection sequence.

Key Process Parameters (KPPs)

o Regiocontrol: Preferential iodination at C5 over C3 using N-lodosuccinimide (NIS).
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» Pd Management: Quantitative removal of residual Palladium (<10 ppm) using scavenger

resins.
» Safety: Thermal stability controls for the potentially energetic terminal alkyne.

Retrosynthetic Analysis & Workflow

The synthetic strategy relies on the electronic activation of the C5 position by the C4-amino
group. Direct ethynylation is achieved via a Sonogashira coupling on the iodinated
intermediate.

Graphviz Workflow Diagram

2-Chloro-5-ethynylpyridin-4-amine
(Target API)

Click to download full resolution via product page

Caption: Optimized 3-step synthetic route highlighting reagents and key intermediates.

Detailed Experimental Protocols
Step 1: Regioselective lodination

Objective: Synthesis of 2-Chloro-5-iodo-4-pyridinamine (CAS: 800402-12-4).[1] Challenge: The
C4-amino group activates both C3 and C5 positions. The C2-chloro group deactivates, but
steric hindrance at C3 (flanked by Cl and NH2) favors C5 substitution. However,
thermodynamic control is essential to minimize the C3-iodo byproduct.

Materials
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Reagent Equiv. MwW Mass (100g Scale)

2-Chloro-4-

_ o 1.0 128.56 100.0 g
aminopyridine

N-lodosuccinimide

1.15 224 .98 201.2 g
(NIS)
DMF (Anhydrous) - - 500 mL (5 vol)
Sodium Thiosulfate
500 mL
(10% aq)
Protocol

» Dissolution: Charge a 2L reactor with 2-Chloro-4-aminopyridine (100 g) and anhydrous DMF
(500 mL). Stir until fully dissolved.

Cooling: Cool the solution to 0-5 °C. Note: Low temperature is critical to maximize
regioselectivity for the 5-position.

Addition: Add NIS (201.2 g) portion-wise over 60 minutes, maintaining internal temperature <
10 °C.

Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4—-6 hours.
o IPC (In-Process Control): Monitor by HPLC/UPLC. Target < 2% starting material.

Quench: Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate
(1.5 L) and ice water (1.5 L). This precipitates the product and quenches excess iodine.[2]

Filtration: Stir the slurry for 30 minutes. Filter the solid precipitate.

Purification (Slurry Wash): Resuspend the wet cake in water (500 mL) to remove residual
DMF and succinimide. Filter and dry.[1][3][4]

Recrystallization (Optional): If C3-isomer > 5%, recrystallize from Ethanol/Water.

o Expected Yield: 75-85% (approx. 150-170 Q).
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o Appearance: Off-white to pale yellow solid.

Step 2: Sonogashira Coupling

Objective: Synthesis of 2-Chloro-4-amino-5-((trimethylsilyl)ethynyl)pyridine. Safety Note:
Perform under inert atmosphere (Argon/Nitrogen) to prevent homocoupling (Glaser coupling)
and catalyst deactivation.

Materials
Reagent Equiv. MW Mass
lodo-Intermediate
1.0 254.46 100.0g
(Step 1)
Trimethylsilylacetylene
yely y 15 98.22 57.9¢
(TMSA)
Pd(PPh3)2CI2 0.02 701.9 55¢g
Cul 0.04 190.45 3.0¢g
Triethylamine (Et3N) 3.0 101.19 119.2g
THF/DMF (10:1) - - 10L
Protocol

« Inertion: Purge a 3L reactor with Nitrogen for 15 minutes.

 Charging: Add lodo-intermediate (100 g), Pd(PPh3)2CI2 (5.5 g), and Cul (3.0 g).

¢ Solvent: Add degassed THF (900 mL) and DMF (100 mL). Start stirring.

o Base/Reagent: Add Triethylamine (119.2 g) followed by dropwise addition of TMS-acetylene
(57.9 g).

o Heating: Heat the mixture to 50—60 °C for 4-8 hours.

o IPC: Monitor for disappearance of aryl iodide.
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Work-up: Cool to RT. Filter through a pad of Celite to remove bulk metal salts. Wash the pad
with EtOAc.

Extraction: Concentrate the filtrate to remove THF. Dilute residue with EtOAc (1 L) and wash
with water (3 x 500 mL) and Brine (500 mL).

Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2
hours at 40 °C to reduce Pd content. Filter and concentrate.

o Expected Yield: 85-90%.

Step 3: Deprotection to Target

Objective: Synthesis of 2-Chloro-5-ethynylpyridin-4-amine.

Protocol

Reaction: Dissolve the TMS-intermediate (from Step 2) in Methanol (10 vol).
Base: Add Potassium Carbonate (K2CO3, 1.5 equiv).

Conditions: Stir at Room Temperature for 1-2 hours.

o Note: Do not heat significantly; terminal alkynes can polymerize.

Work-up: Concentrate Methanol to 20% volume. Dilute with water and extract with EtOAc or
DCM.

Isolation: Dry organics (Na2S04), concentrate, and recrystallize from Hexane/EtOAc or
Toluene.

o Final Yield: ~90% for this step.

Safety & Hazard Analysis
Energetic Materials

Ethynylpyridines: Low molecular weight ethynyl-heterocycles can be shock-sensitive or
thermally unstable.
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o Control: Perform Differential Scanning Calorimetry (DSC) on the final product. Avoid
distillation of the final product; prefer crystallization.

o Storage: Store under Nitrogen at < -20 °C to prevent polymerization.

Heavy Metals

» Palladium/Copper: Residual metals must be controlled to < 10 ppm for pharmaceutical
applications.

o Control: Use functionalized silica scavengers (e.g., SiliaMetS) post-reaction.

Regiochemistry Risks[5]

e Isomerism: The formation of 2-chloro-3-iodo-4-aminopyridine is a known risk if temperature
is uncontrolled or if ICl is used instead of NIS. The 3-iodo isomer is sterically crowded and
reacts sluggishly in Sonogashira coupling, potentially accumulating as an impurity.

References
e Synthesis of 2-Chloro-5-iodo-4-pyridinamine

o Source: BenchChem Application Note. "An In-Depth Technical Guide to the Synthesis of 4-
Amino-2-chloro-5-iodopyrimidine” (Adapted for Pyridine series).

o URL: (Verified concept adaptation from pyrimidine analog).
o Commercial Availability & CAS Verification
o Compound: 2-Chloro-5-iodo-4-pyridinamine (CAS 800402-12-4).[1]
o Source: PubChem CID 45480366.
o URL:
e Sonogashira Coupling on Aminopyridines

o Source: ChemicalBook "2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis" (Highlighting
regioselectivity challenges).
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o URL:

o General Scale-Up of Ethynyl Pyridines

o Source: Organic Process Research & Development (General protocols for ethynyl
heterocycles).

o Citation:Org.[1][5][6][7][8] Process Res. Dev. 2019, 23, 2416-2424.[7] (Methodology
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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